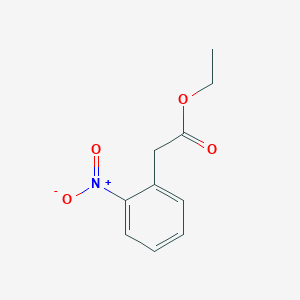

Ethyl 2-(2-nitrophenyl)acetate

Descripción general

Descripción

Ethyl 2-(2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ethyl 2-(2-nitrophenyl)acetate, also known as “2-Nitrophenyl acetic acid ethyl ester”, is a compound that primarily targets the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that belongs to a superfamily of enzymes called serine proteases . It uses an active serine residue to perform hydrolysis on the C-terminus of the aromatic amino acids of other proteins .

Mode of Action

The compound interacts with its target, chymotrypsin, through a mechanism known as the ping-pong mechanism . More specifically, chymotrypsin operates through a particular type of ping-pong mechanism called covalent hydrolysis . This means that the enzyme first forms a covalent bond with the target substrate, displacing the more stable moiety into solution . This enzyme-substrate complex is called the enzyme intermediate . The intermediate then reacts with water, which displaces the remaining part of the initial substrate and reforms the initial enzyme .

Biochemical Pathways

The attack of the this compound substrate by chymotrypsin immediately cleaves the nitrophenolate moiety and leaves the acetate group attached to chymotrypsin, rendering the enzyme inactive . The second step has been deduced to involve the hydrolysis of the acetate group from the inactivated chymotrypsin to regenerate the original enzyme .

Result of Action

The result of the action of this compound is the inactivation of the enzyme chymotrypsin, which prevents it from performing its normal function of hydrolyzing the C-terminus of the aromatic amino acids of other proteins . This can have significant effects at the molecular and cellular levels, potentially impacting various biological processes that rely on the activity of chymotrypsin.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to be stored sealed in a dry environment at room temperature . Other factors, such as pH and the presence of other substances, may also influence the compound’s action and efficacy.

Análisis Bioquímico

Biochemical Properties

It is known that the compound can undergo various reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Actividad Biológica

Ethyl 2-(2-nitrophenyl)acetate, also known as 2-Nitrophenyl acetic acid ethyl ester, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₂O₄

- Molecular Weight : Approximately 221.23 g/mol

- Functional Groups : Nitro group (–NO₂), acetate group (–COOEt)

The presence of the nitrophenyl moiety is crucial for the biological activity of this compound, influencing its interactions with various enzymes and proteins.

Target Enzymes

This compound primarily targets chymotrypsin , a serine protease involved in protein digestion. The interaction occurs through a ping-pong mechanism , where the compound acts as a substrate that modifies the enzyme's active site.

Mode of Action

- Enzyme Inactivation : The compound binds to chymotrypsin, leading to the cleavage of the nitrophenolate group. This binding effectively inactivates the enzyme, preventing it from hydrolyzing aromatic amino acids in proteins.

- Biochemical Pathways : The inactivation of chymotrypsin disrupts normal proteolytic processes, which can have downstream effects on various metabolic pathways.

- Environmental Factors : Stability and efficacy can be influenced by storage conditions, such as temperature and pH levels.

Biological Activity

The biological activities of this compound extend beyond enzyme inhibition:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially acting against various bacterial strains. The nitro group can be reduced to form reactive intermediates that enhance antibacterial activity.

- Cytotoxic Effects : Research indicates that similar compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibited chymotrypsin activity in vitro, showcasing its potential as a biochemical tool for studying protease functions.

- Antibacterial Evaluation : In vitro evaluations have shown that derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .

- Cancer Research : Related compounds have been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models, highlighting the potential for this compound in oncological applications .

Comparison of Biological Activities

| Compound Name | Target Enzyme | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Chymotrypsin | Enzyme Inhibition | N/A |

| Ethyl 4-nitrophenyl acetate | Various Bacteria | Antibacterial | <0.03125 |

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Bacterial Topoisomerases | Antimicrobial | <0.03125 |

Propiedades

IUPAC Name |

ethyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXMQCYEILGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344311 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31912-02-4 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.